(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-12-(3-methoxypropyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one
Description
The compound (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-12-(3-methoxypropyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one is a tricyclic heterocyclic molecule featuring a fused 12-azatricyclo core with oxygen atoms (3,10-dioxa) and a (2,3-dimethoxyphenyl)methylidene substituent.
Properties
IUPAC Name |
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-8-(3-methoxypropyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-26-11-5-10-24-13-17-18(29-14-24)9-8-16-21(25)20(30-23(16)17)12-15-6-4-7-19(27-2)22(15)28-3/h4,6-9,12H,5,10-11,13-14H2,1-3H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCGJFXXRBGWAE-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C=CC3=C2OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1CC2=C(C=CC3=C2O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-12-(3-methoxypropyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one is a complex organic molecule with potential biological activities that warrant investigation. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound is characterized by a tricyclic structure with multiple functional groups, including methoxy and dioxolane moieties, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antioxidant Activity : Many methoxy-substituted phenolic compounds demonstrate significant antioxidant properties due to their ability to scavenge free radicals.
- Antimicrobial Activity : Compounds containing phenyl and methoxy groups have been linked to antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Certain derivatives show promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
The biological activity of the compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of methoxy groups enhances the electron-donating ability of the compound, allowing it to neutralize free radicals effectively.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Gene Expression Modulation : Some studies suggest that such compounds can influence the expression of genes related to oxidative stress and inflammation.
Antioxidant Activity
A study evaluating the antioxidant capacity of related compounds found that those with methoxy substitutions exhibited higher radical scavenging activity compared to their unsubstituted analogs. The compound's structure suggests it may similarly enhance antioxidant defenses in biological systems.
Antimicrobial Efficacy
In vitro tests have shown that compounds with similar structural motifs possess significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell membranes.
Anti-inflammatory Properties
Research involving analogs of this compound indicated a reduction in inflammatory markers in cell cultures treated with these compounds. This suggests potential therapeutic applications in managing conditions characterized by chronic inflammation.
Data Table: Summary of Biological Activities
| Biological Activity | Assessed Compound | Methodology | Key Findings |
|---|---|---|---|
| Antioxidant | Methoxyphenols | DPPH assay | High radical scavenging activity |
| Antimicrobial | Similar phenolic compounds | Disk diffusion | Effective against S. aureus and E. coli |
| Anti-inflammatory | Dioxolane derivatives | Cytokine assays | Reduced levels of IL-6 and TNF-alpha |
Comparison with Similar Compounds
Azatricyclo Derivatives with Antimicrobial and Antiviral Activity
Compound : 10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives
- Structural Features : A tricyclic core with a diphenylmethylene group at position 10.
- Biological Activity : Exhibited antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus ATCC 29213) and antiviral activity against Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV) .
- Synthesis : Synthesized via Diels-Alder reaction of 6,6-diphenylfulvene with maleimide, followed by epoxide ring-opening with amines .
- Key Differences : The target compound replaces diphenyl groups with a dimethoxyphenyl substituent and introduces a methoxypropyl chain. Methoxy groups may enhance solubility and receptor binding compared to phenyl groups.
Pyrazoline Derivatives with Aryl Substituents
Compound : 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-alkoxyphenyl)-2-pyrazolines
- Structural Features : Pyrazoline core with aryl substituents (e.g., 4-alkoxyphenyl groups).
- Biological Activity: Not explicitly reported in the evidence, but pyrazolines are known for anti-inflammatory and antimicrobial properties.
- Synthesis : Derived from chalcone intermediates via cyclization with hydrazines under acidic conditions .
Dithia-Azatricyclo Derivatives
Compound : 9-Aryl-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-ones
- Structural Features : Tetracyclic systems with sulfur atoms (dithia) and aryl substituents.
- Synthesis : Involves multi-step cyclization and functionalization of heterocyclic precursors .
- Key Differences : Replacement of sulfur with oxygen (dioxa) in the target compound may reduce metabolic instability while maintaining heterocyclic rigidity.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Structural Influence on Activity : The dimethoxyphenyl group in the target compound may enhance π-π stacking with biological targets compared to diphenyl groups in compounds. The methoxypropyl chain could improve pharmacokinetics by balancing hydrophobicity and solubility .
- Synthetic Challenges : The tricyclic core likely requires precise stereochemical control, as seen in analogous Diels-Alder syntheses .
- Further testing against Flaviviridae (e.g., YFV, BVDV) is warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
